molecular formula C8H8BrFO B580442 1-(3-Bromo-2-fluorophenyl)ethanol CAS No. 1221715-80-5

1-(3-Bromo-2-fluorophenyl)ethanol

Cat. No.: B580442
CAS No.: 1221715-80-5
M. Wt: 219.053
InChI Key: QFVPIDFXSBXICP-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-fluorophenyl)ethanol is an organic compound with the molecular formula C8H8BrFO It is a halogenated phenyl ethanol derivative, characterized by the presence of both bromine and fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromo-2-fluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(3-Bromo-2-fluorophenyl)acetone using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-2-fluorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(3-Bromo-2-fluorophenyl)acetone, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form 1-(3-Bromo-2-fluorophenyl)ethane using strong reducing agents like LiAlH4.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions. For example, treatment with sodium azide (NaN3) can yield 1-(3-Azido-2-fluorophenyl)ethanol.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium azide (NaN3), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: 1-(3-Bromo-2-fluorophenyl)acetone

    Reduction: 1-(3-Bromo-2-fluorophenyl)ethane

    Substitution: 1-(3-Azido-2-fluorophenyl)ethanol

Scientific Research Applications

1-(3-Bromo-2-fluorophenyl)ethanol has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving halogenated phenyl ethanol derivatives.

    Industry: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-fluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the presence of bromine and fluorine atoms can enhance the compound’s reactivity and binding affinity to target proteins and enzymes.

Comparison with Similar Compounds

1-(3-Bromo-2-fluorophenyl)ethanol can be compared with other similar compounds, such as:

    1-(3-Bromo-2-chlorophenyl)ethanol: Similar structure but with a chlorine atom instead of fluorine.

    1-(3-Bromo-2-methylphenyl)ethanol: Similar structure but with a methyl group instead of fluorine.

    1-(3-Fluoro-2-chlorophenyl)ethanol: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

The presence of both bromine and fluorine atoms in this compound makes it unique compared to other halogenated phenyl ethanol derivatives

Properties

IUPAC Name

1-(3-bromo-2-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVPIDFXSBXICP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20703905
Record name 1-(3-Bromo-2-fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221715-80-5
Record name 1-(3-Bromo-2-fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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